An In-depth Technical Guide to 3-Methylquinoline-2-carbonitrile: Core Properties and Scientific Insights
An In-depth Technical Guide to 3-Methylquinoline-2-carbonitrile: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylquinoline-2-carbonitrile, a substituted quinoline derivative, represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a methyl group at the 3-position and a nitrile group at the 2-position of the quinoline ring system creates a unique electronic and steric profile, offering potential for novel molecular interactions and applications. This guide provides a comprehensive overview of the fundamental properties of 3-Methylquinoline-2-carbonitrile, including its synthesis, spectroscopic signature, and safety considerations, to support its application in research and development.
Chemical and Physical Properties
3-Methylquinoline-2-carbonitrile is a solid at room temperature with a defined melting point, indicating a crystalline structure.[3] A summary of its key physical and chemical identifiers is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 3-Methylquinoline-2-carbonitrile | [4][5] |
| CAS Number | 19051-05-9 | [4] |
| Molecular Formula | C₁₁H₈N₂ | [4][5] |
| Molecular Weight | 168.20 g/mol | [4] |
| Melting Point | 130–131 °C | [3] |
| Appearance | White solid | [3] |
| Boiling Point | Not available | [4] |
| Solubility | Data not widely available, but likely soluble in common organic solvents. |
Synthesis of 3-Methylquinoline-2-carbonitrile
The synthesis of substituted quinolines is a well-established area of organic chemistry, with several named reactions providing versatile routes to this heterocyclic system. The Friedländer synthesis and its variations are among the most common and effective methods.[6][7][8][9]
Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[6][7] For the synthesis of 3-methyl-2-cyanoquinolines, a potential pathway would involve the reaction of a 2-aminobenzaldehyde or 2-aminophenyl ketone with propionitrile.
A documented method for the preparation of 3-Methylquinoline-2-carbonitrile is through a domino nitro reduction-Friedländer heterocyclization.[3] This approach utilizes a 2-nitrobenzaldehyde and an active methylene compound in the presence of a reducing agent. The in situ reduction of the nitro group to an amine is immediately followed by the Friedländer condensation to form the quinoline ring.
Experimental Protocol: Domino Nitro Reduction-Friedländer Heterocyclization [3]
This is a representative protocol based on the cited literature and may require optimization.
-
Reaction Setup: To a solution of the appropriate 2-nitrobenzaldehyde in a suitable solvent (e.g., acetic acid), add the active methylene compound (e.g., an activated ketone).
-
Reduction: Introduce a reducing agent, such as iron powder in acetic acid (Fe/AcOH), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to facilitate both the reduction of the nitro group and the subsequent cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield 3-Methylquinoline-2-carbonitrile as a white solid.
Spectroscopic Characterization
The structural elucidation of 3-Methylquinoline-2-carbonitrile is confirmed through various spectroscopic techniques. The expected and reported spectral data are crucial for its identification and purity assessment.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Methylquinoline-2-carbonitrile is characterized by the presence of a sharp and strong absorption band corresponding to the nitrile (C≡N) stretching vibration. This peak is typically observed in the region of 2200-2260 cm⁻¹. A reported value for this absorption is 2223 cm⁻¹.[3] Other characteristic peaks would include those for aromatic C-H and C=C stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Methylquinoline-2-carbonitrile is expected to show distinct signals for the aromatic protons of the quinoline ring and the methyl group. Based on the structure, one would anticipate signals in the aromatic region (typically δ 7.0-9.0 ppm) and a singlet for the methyl protons in the upfield region. A published ¹H NMR spectrum in CDCl₃ shows a singlet at δ 9.01 ppm, and multiplets in the range of δ 7.70-8.04 ppm.[3]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides detailed information about the carbon framework. The spectrum of 3-Methylquinoline-2-carbonitrile is expected to display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The nitrile carbon would appear in the range of δ 115-125 ppm. The quaternary carbons of the quinoline ring will also be present, along with the signals for the aromatic CH carbons and the methyl carbon. Based on related structures, the methyl carbon would likely appear in the upfield region (δ 15-25 ppm).[8][10][11]
Mass Spectrometry (MS)
The mass spectrum of 3-Methylquinoline-2-carbonitrile would show a molecular ion peak (M⁺) at m/z = 168, corresponding to its molecular weight. The fragmentation pattern would be characteristic of the quinoline ring system and the substituents. Common fragmentation pathways for quinolines involve the loss of HCN from the molecular ion.[6][12][13][14][15] The presence of the methyl and nitrile groups would also influence the fragmentation, potentially leading to the loss of a methyl radical (CH₃•) or the entire nitrile group.
Potential Applications and Biological Activity
The quinoline nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a broad spectrum of biological activities.[16][17][18][19] While specific biological studies on 3-Methylquinoline-2-carbonitrile are not extensively reported, its structural features suggest potential for investigation in several therapeutic areas.
-
Anticancer Activity: Many quinoline-carbonitrile derivatives have been investigated as potential anticancer agents.[1][8][20] The nitrile group can act as a hydrogen bond acceptor and participate in key interactions with biological targets. The methyl group can provide favorable steric and electronic contributions to enhance binding affinity.
-
Antimicrobial Activity: Quinolone and quinoline derivatives are well-known for their antibacterial properties.[9][19] The planarity of the quinoline ring allows for intercalation with DNA, a mechanism of action for some antimicrobial agents.
-
Enzyme Inhibition: The nitrogen atom in the quinoline ring and the nitrile group can act as ligands for metal ions in the active sites of metalloenzymes, suggesting a potential for enzyme inhibitory activity.
Further biological evaluation of 3-Methylquinoline-2-carbonitrile is warranted to explore its therapeutic potential.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-Methylquinoline-2-carbonitrile is a synthetically accessible heterocyclic compound with a well-defined chemical structure and physical properties. Its synthesis can be achieved through established methods like the Friedländer synthesis. The spectroscopic data provide a clear signature for its identification. While specific applications are yet to be fully explored, the presence of the quinoline-carbonitrile scaffold suggests that this molecule holds promise as a building block for the development of novel therapeutic agents and functional materials. Further research into its biological activity and material properties is encouraged to unlock its full potential.
References
-
Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
-
13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 9, 2026, from [Link]
- Interpretation of mass spectra. (n.d.).
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022, June 27). Molecules. Retrieved January 9, 2026, from [Link]
-
a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved January 9, 2026, from [Link]
-
3-Methylquinoline - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]
-
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (n.d.). RSC Publishing. Retrieved January 9, 2026, from [Link]
-
Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (n.d.). SpringerLink. Retrieved January 9, 2026, from [Link]
-
13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved January 9, 2026, from [Link]
-
3-Isoquinolinecarbonitrile. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences.
-
Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019, April 30). PubMed. Retrieved January 9, 2026, from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing. Retrieved January 9, 2026, from [Link]
-
S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011, December 18). YouTube. Retrieved January 9, 2026, from [Link]
-
3-Methylquinoline-2-carbonitrile. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). RSC Publishing. Retrieved January 9, 2026, from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved January 9, 2026, from [Link]
-
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. (n.d.). RSC Publishing. Retrieved January 9, 2026, from [Link]
-
3-Methylquinoline | C10H9N | CID 11926. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Friedländer synthesis. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Biological activities of quinoline derivatives. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
-
Safety data sheet. (n.d.). Retrieved January 9, 2026, from [Link]
-
3-Methylquinoline-2-carbonitrile | C11H8N2 | CID 338331. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
Reissert reaction. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Quinoline, 3-methyl-. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]
-
The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 9, 2026, from [Link]
- A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. (n.d.).
-
Synthesis of Novel Dihydrothieno- and Thiopyrano Quinolines from 3-Formyl-2-Mercaptoquinoline Derivatives. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
-
Reissert Reaction. (n.d.). Cambridge University Press. Retrieved January 9, 2026, from [Link]
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers.
-
Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
-
Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (n.d.). SpringerLink. Retrieved January 9, 2026, from [Link]
-
Reissert indole synthesis. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
3-Methylquinoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]
-
3-Quinolinecarbonitrile | C10H6N2 | CID 93177. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
-
SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021, November 15). HETEROCYCLES. Retrieved January 9, 2026, from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. (n.d.). IUCrData. Retrieved January 9, 2026, from [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. whitman.edu [whitman.edu]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uni-saarland.de [uni-saarland.de]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tsijournals.com [tsijournals.com]
- 16. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. compoundchem.com [compoundchem.com]
- 19. 3-Methylquinoline(612-58-8) 1H NMR [m.chemicalbook.com]
- 20. spectrabase.com [spectrabase.com]
